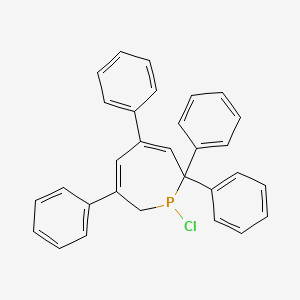![molecular formula C12H11ClF2N2Si B14336930 1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline CAS No. 95970-58-4](/img/structure/B14336930.png)
1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline is a complex organosilicon compound It features a phenanthroline backbone, which is a heterocyclic aromatic organic compound, and a silyl group substituted with chlorine and difluorine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline typically involves the reaction of 1,2,3,4-tetrahydro-1,10-phenanthroline with a chlorodifluorosilane reagent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols.
Oxidation and Reduction: The phenanthroline moiety can participate in redox reactions, altering the oxidation state of the compound.
Coordination Chemistry: The nitrogen atoms in the phenanthroline ring can coordinate with metal ions, forming complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Depending on the nucleophile, products can include silyl ethers, silyl amines, or other organosilicon derivatives.
Oxidation/Reduction: Products vary based on the specific redox reaction but can include altered phenanthroline derivatives.
Wissenschaftliche Forschungsanwendungen
1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and as a precursor for other organosilicon compounds.
Wirkmechanismus
The mechanism of action of 1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline largely depends on its application. In coordination chemistry, the nitrogen atoms in the phenanthroline ring coordinate with metal ions, forming stable complexes. These complexes can exhibit unique catalytic, electronic, or photophysical properties. In biological systems, the compound’s interaction with molecular targets would depend on its specific functionalization and the nature of the biological environment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,10-Phenanthroline: A simpler analog without the silyl group, widely used in coordination chemistry.
1-[Chloro(difluoro)silyl]benzene: Similar silyl substitution but with a benzene ring instead of phenanthroline.
1,2,3,4-Tetrahydro-1,10-phenanthroline: The parent compound without the silyl group.
Uniqueness
1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline is unique due to the combination of the phenanthroline backbone and the silyl group. This combination imparts distinct chemical reactivity and coordination properties, making it valuable for specialized applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
95970-58-4 |
|---|---|
Molekularformel |
C12H11ClF2N2Si |
Molekulargewicht |
284.76 g/mol |
IUPAC-Name |
chloro-(3,4-dihydro-2H-1,10-phenanthrolin-1-yl)-difluorosilane |
InChI |
InChI=1S/C12H11ClF2N2Si/c13-18(14,15)17-8-2-4-10-6-5-9-3-1-7-16-11(9)12(10)17/h1,3,5-7H,2,4,8H2 |
InChI-Schlüssel |
IFSCLDWZRQVUQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C3=C(C=CC=N3)C=C2)N(C1)[Si](F)(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




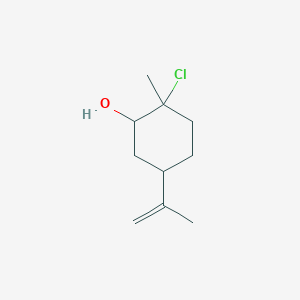
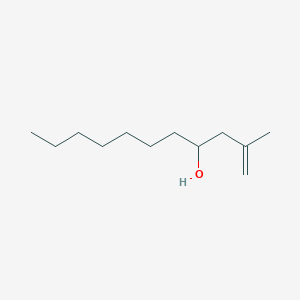
![N-Methyl-N'-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylurea](/img/structure/B14336864.png)
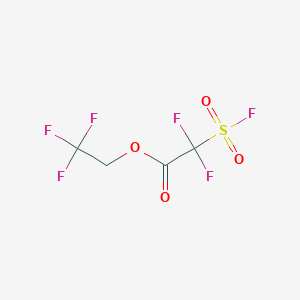
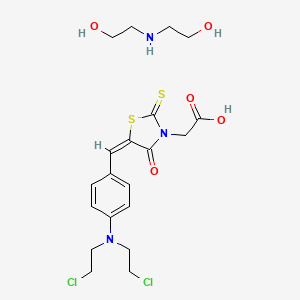
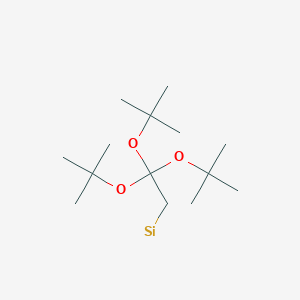
![2-[(3-Chlorophenyl)sulfanyl]aniline](/img/structure/B14336886.png)
![Benzene, 1,1'-[cyclohexylidenebis(sulfonyl)]bis-](/img/structure/B14336887.png)
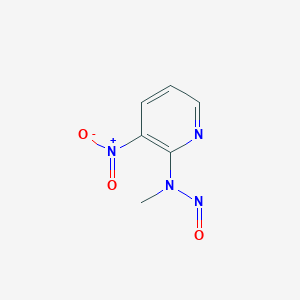
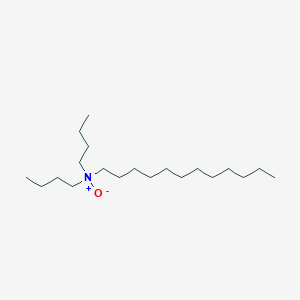
![1,1,7-Trimethyl-6-methylidenedecahydro-1H-cyclopropa[e]azulene](/img/structure/B14336906.png)
